molecular formula C27H40N8O7 B165120 Cyclo(-Arg-Ala-Asp-D-Phe-Val) CAS No. 137813-36-6

Cyclo(-Arg-Ala-Asp-D-Phe-Val)

Cat. No. B165120
M. Wt: 588.7 g/mol
InChI Key: OJOVBVONXDWCFW-CBHOWOPOSA-N
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Description

Cyclo(-Arg-Ala-Asp-D-Phe-Val) is a cyclic peptide composed of five amino acids. It is also known as cyclo(RADPFV) or Cyclic RGDfV. This peptide has gained significant attention in scientific research due to its potential applications in cancer therapy, drug delivery, and tissue engineering.

Scientific Research Applications

Anticancer Properties

Cyclo(-Arg-Ala-Asp-D-Phe-Val), a cyclic pentapeptide, exhibits potential as an anticancer drug candidate. It works by inhibiting angiogenesis and inducing apoptosis in vascular cells, making it a promising therapeutic agent in cancer treatment (Dai, Su, & Liu, 2000).

Tumor Targeting and Imaging

This peptide is a selective antagonist for the alpha(v)beta3 integrin, crucial in tumor metastasis and angiogenesis. Its radiolabeled forms, such as [125I]-3-iodo-D-Tyr4-cyclo(-Arg-Gly-Asp-D-Tyr-Val-) and [125I]-3-iodo-Tyr5-cyclo(-Arg-Gly-Asp-D-Phe-Tyr-), have been synthesized for tumor targeting and imaging, showing high affinity and selectivity in vitro and in vivo (Haubner et al., 1999).

Potential in Neurological Therapies

Cyclo(-Arg-Ala-Asp-D-Phe-Val) and its analogs have been explored for their antagonistic effects in neurological conditions like experimental allergic encephalomyelitis, showing potential in designing potent antagonist mimetics for treating multiple sclerosis (Tselios et al., 2002).

properties

IUPAC Name

2-[(2S,5R,8S,11S,14S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O7/c1-14(2)21-26(42)32-17(10-7-11-30-27(28)29)23(39)31-15(3)22(38)33-19(13-20(36)37)24(40)34-18(25(41)35-21)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-19,21H,7,10-13H2,1-3H3,(H,31,39)(H,32,42)(H,33,38)(H,34,40)(H,35,41)(H,36,37)(H4,28,29,30)/t15-,17-,18+,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOVBVONXDWCFW-CBHOWOPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)C(C)C)CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-Arg-Ala-Asp-D-Phe-Val)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-Arg-Ala-Asp-D-Phe-Val)
Reactant of Route 2
Cyclo(-Arg-Ala-Asp-D-Phe-Val)
Reactant of Route 3
Cyclo(-Arg-Ala-Asp-D-Phe-Val)
Reactant of Route 4
Cyclo(-Arg-Ala-Asp-D-Phe-Val)
Reactant of Route 5
Cyclo(-Arg-Ala-Asp-D-Phe-Val)
Reactant of Route 6
Cyclo(-Arg-Ala-Asp-D-Phe-Val)

Citations

For This Compound
52
Citations
C Tatone, MC Carbone - Reproductive Biology and Endocrinology, 2006 - Springer
Background Mammalian sperm-oocyte interaction at fertilization involves several combined interactions between integrins on the oocyte and integrin ligands (disintegrins) on the sperm. …
Number of citations: 18 link.springer.com
E Tsuruga, A Sato, T Ueki, K Nakashima, Y Nakatomi… - Tissue and Cell, 2009 - Elsevier
Fibrillin-1 is the major structural component of extracellular microfibrils. However, the mechanism by which extracellular fibrillin-1 assembles into microfibrils is not fully understood. …
Number of citations: 18 www.sciencedirect.com
HB Bae, JW Zmijewski, JS Deshane, D Zhi… - American journal of …, 2012 - atsjournals.org
Vitronectin is present in large concentrations in serum and the extracellular matrix. Although vitronectin is known to modulate neutrophil adhesion and chemotaxis, and to contribute to …
Number of citations: 45 www.atsjournals.org
N Shimamura, G Matchett, H Yatsushige, JW Calvert… - Stroke, 2006 - Am Heart Assoc
Background and Purpose— Recent studies have shown that selective inhibition of specific subsets of intercellular adhesion molecules protects the brain during ischemia. We studied …
Number of citations: 91 www.ahajournals.org
S Hapke, H Kessler, B Luber, A Benge, P Hutzler… - 2003 - degruyter.com
… The same effect was provoked by plating OV-MZ-6 cells on immobilized αvβ3-directed peptide cRGDfV, whereas the immobilized control peptide cyclo Arg-Ala-Asp-D-Phe-Val (cRADfV) …
Number of citations: 117 www.degruyter.com
SA Oehrle, B Southwell, J Westrick - Toxicon, 2010 - Elsevier
Several freshwater cyanobacteria species have the capability to produce toxic compounds, frequently referred to as cyanotoxins. The most prevalent of these cyanotoxins is microcystin …
Number of citations: 145 www.sciencedirect.com
M Tachataki, RML Winston, DM Taylor - academic.oup.com
Materials and Methods: Prepubertal SV129 mice of varying ages (treatment dependent) were primed with 5 IU equine chorionic gonadotrophin (eCG) and oocytes/zygotes collected …
Number of citations: 0 academic.oup.com
AM Lechner, I Assfalg-Machleidt, S Zahler… - Journal of Biological …, 2006 - ASBMB
Secreted lysosomal cysteine proteases (cathepsins) are involved in degradation and remodeling of the extracellular matrix, thus contributing to cell adhesion and migration. Among the …
Number of citations: 115 www.jbc.org
S Takahashi, M Leiss, M Moser, T Ohashi… - The Journal of cell …, 2007 - rupress.org
Fibronectin (FN) is secreted as a disulfide-bonded FN dimer. Each subunit contains three types of repeating modules: FN-I, FN-II, and FN-III. The interactions of α5β1 or αv integrins with …
Number of citations: 248 rupress.org
S Elitok, SV Brodsky, D Patschan… - American Journal …, 2006 - journals.physiology.org
… Wild-type and ApoE −/− mice received the following three different types of treatment: cRGD peptide, cRAD peptide (cyclo-Arg-Ala-Asp-d-Phe-Val), or PBS. …
Number of citations: 18 journals.physiology.org

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